molecular formula C9H12N2O2 B1438313 Methyl-(4-methyl-3-nitro-benzyl)-amine CAS No. 1152981-95-7

Methyl-(4-methyl-3-nitro-benzyl)-amine

Cat. No. B1438313
M. Wt: 180.2 g/mol
InChI Key: SACBBQRAXSICOL-UHFFFAOYSA-N
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Description

Methyl-(4-methyl-3-nitro-benzyl)-amine, or MMB-A, is an organic compound used in the synthesis of a wide variety of compounds, from pharmaceuticals to industrial reagents. It is a versatile compound with a broad range of applications, from laboratory experiments to commercial production. MMB-A has been studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Structural Analysis : The chemical properties and synthesis of compounds related to Methyl-(4-methyl-3-nitro-benzyl)-amine have been studied extensively. For instance, a study by Temel et al. (2017) investigated the structure of a similar compound, 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, using X-ray, IR, UV-Vis, and DFT methods, highlighting the importance of such analyses in understanding the chemical behavior of nitrobenzyl compounds (Temel, Alaşalvar, Esercİ, & Ağar, 2017).

  • Catalytic Applications : In the realm of catalysis, research by Salerno and Cleaves (2004) delved into the synthesis of α-Methyl nitrobenzyl compounds, including Methyl-(4-methyl-3-nitro-benzyl)-amine analogs, noting their superior photochemical release properties. This study underscores the potential use of such compounds in photochemical applications (Salerno & Cleaves, 2004).

  • Inorganic Chemistry : The research conducted by Conturo and Jeffrey (1982) on the crystal structure of a derivative of Methyl-(4-methyl-3-nitro-benzyl)-amine, provides insights into the inorganic chemistry applications and structural peculiarities of such compounds (Conturo & Jeffrey, 1982).

Organic Chemistry and Synthesis

  • Organic Synthesis : Studies like those by Senthamarai et al. (2018) emphasize the significance of Methyl-(4-methyl-3-nitro-benzyl)-amine in organic synthesis, particularly in the development of methods for synthesizing and functionalizing amines, which are crucial in the production of various chemicals and pharmaceuticals (Senthamarai et al., 2018).

  • Pharmaceutical Research : The potential use of Methyl-(4-methyl-3-nitro-benzyl)-amine in pharmaceutical research is highlighted by studies exploring its derivatives for drug development and other life-science applications. For instance, the work by Tromp et al. (2004) on analogues of 4-nitrobenzylthioinosine shows the relevance of similar nitrobenzyl compounds in the development of new pharmaceutical agents (Tromp et al., 2004).

  • Catalysis and Green Chemistry : Research by Murugesan et al. (2020) discusses the role of compounds like Methyl-(4-methyl-3-nitro-benzyl)-amine in catalytic reductive aminations, a key process in green chemistry and sustainable production of amines (Murugesan et al., 2020).

properties

IUPAC Name

N-methyl-1-(4-methyl-3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-3-4-8(6-10-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBBQRAXSICOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(4-methyl-3-nitro-benzyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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